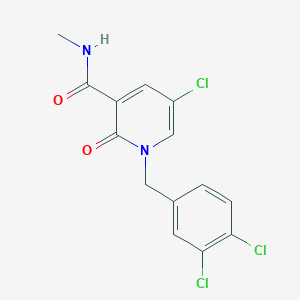
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound with a complex structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.
Nucleophilic Substitution: The 3,4-dichlorobenzyl chloride undergoes nucleophilic substitution with the pyridine derivative in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Amidation: The resulting intermediate is then subjected to amidation with N-methylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.
化学反应分析
Types of Reactions
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
- 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 3,4-dichlorobenzyl chloride
- N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Uniqueness
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-18-13(20)10-5-9(15)7-19(14(10)21)6-8-2-3-11(16)12(17)4-8/h2-5,7H,6H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVHYBGGVWEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)
![4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2850713.png)
![N-(2,4-DIMETHYLPHENYL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2850714.png)
![2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine](/img/structure/B2850717.png)
![[6-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2850718.png)
![7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2850719.png)
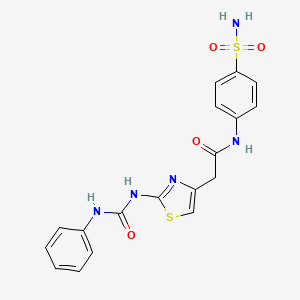
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)
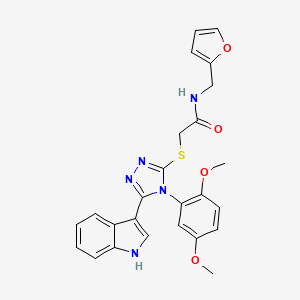
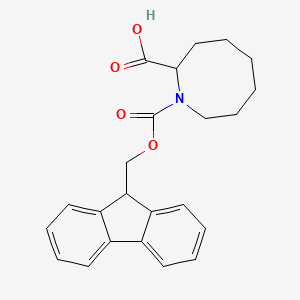
![4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide](/img/structure/B2850728.png)
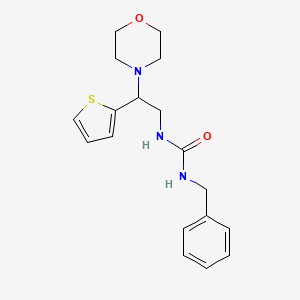
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2850731.png)
